molecular formula C30H36O6 B1164229 Artemyriantholide D CAS No. 421558-76-1

Artemyriantholide D

Cat. No.: B1164229
CAS No.: 421558-76-1
M. Wt: 492.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Natural Occurrence in Artemisia myriantha

The isolation and identification of this compound emerged from comprehensive phytochemical investigations of Artemisia myriantha, a plant species that has proven to be a rich source of bioactive secondary metabolites. The compound was first characterized through systematic chemical constituent analysis of the aerial parts of Artemisia myriantha, utilizing advanced chromatographic separation techniques including silica gel column chromatography, Sephadex LH-20 gel filtration, and octadecylsilane reversed-phase chromatography. These studies employed semi-preparative high-performance liquid chromatography methods to achieve the necessary purity levels for structural elucidation.

The discovery process involved the application of multiple analytical techniques, with nuclear magnetic resonance spectroscopy and mass spectrometry serving as the primary tools for structure determination. Researchers have successfully isolated this compound alongside numerous other related compounds, including artemyriantholides A through K, demonstrating the remarkable chemical diversity present within this plant species. The aerial parts of Artemisia myriantha have afforded one new fulvenoguaianolide and four dimeric guaianolides in addition to seven known guaianolides, with researchers speculating that the dimeric guaianolides are formed via Diels-Alder type reactions of fulvenoguaianolide derivatives.

Recent investigations have expanded the understanding of this compound occurrence, with studies identifying the compound from Artemisia myriantha var. pleiocephala, indicating that this chemical constituent may be distributed across different varieties of the species. The isolation yields and concentration levels of this compound within the plant tissue remain subjects of ongoing research, with commercial suppliers now offering the compound at concentrations of 10 millimolar in sample solutions.

Taxonomic Context Within Asteraceae Family

Artemisia myriantha belongs to the Asteraceae family, one of the largest families of flowering plants that consists of over 32,000 known species distributed across more than 1,900 genera within the order Asterales. The Asteraceae family exhibits remarkable species diversity, with numbers rivaled only by the Orchidaceae family, and demonstrates a widespread global distribution from subpolar to tropical regions across diverse habitat types. The family encompasses primarily herbaceous plants that may be annual, biennial, or perennial, though it also includes shrubs, vines, and trees.

The taxonomic classification of Artemisia myriantha places it within a highly specialized evolutionary lineage characterized by compound flower heads, technically designated as capitula, consisting of numerous individual florets enclosed by protective involucral bracts. The genus Artemisia represents a significant component of the Asteraceae family, with species distributed across various geographical regions and demonstrating considerable chemical diversity in their secondary metabolite profiles. Phylogenetic studies indicate that the Asteraceae family has ancient origins, with the oldest known fossils consisting of pollen grains from the Late Cretaceous period of Antarctica, dated to approximately 76-66 million years ago.

The specific taxonomic position of Artemisia myriantha has been documented through multiple classification systems, with the species formally described as Artemisia myriantha Wall. ex DC., indicating its original description by Wallich and subsequent validation by De Candolle. The species falls within the subfamily Asteroideae, tribe Anthemideae, reflecting its evolutionary relationships within the broader Asteraceae phylogeny. Recent molecular phylogenetic studies have confirmed the monophyletic nature of the Asteraceae family and have provided insights into the evolutionary processes that have contributed to the remarkable chemical diversity observed in species such as Artemisia myriantha.

Chemical Classification as a Dimeric Guaianolide

This compound belongs to the chemical class of guaianolides, which represent a specific type of sesquiterpene lactone characterized by a distinctive tricyclic structure consisting of a gamma-lactone and either a cyclopentane or cyclopentene ring system, both fused to a central cycloheptane or cycloheptene structure. The compound specifically represents a dimeric guaianolide, indicating that its molecular architecture results from the combination of two guaianolide units through various chemical linkage mechanisms.

The structural complexity of this compound reflects the sophisticated biosynthetic processes operating within Artemisia myriantha, with the compound exhibiting the characteristic features of guaiane-type sesquiterpenoid dimers. These dimeric structures are believed to arise through specialized cyclization reactions, potentially involving Diels-Alder type mechanisms that facilitate the formation of complex multicyclic architectures. The biosynthetic pathway for guaianolides generally begins with the formation of germacrene lactone derivatives from farnesyl pyrophosphate, though the complete biosynthetic origin of most known guaianolides remains incompletely understood.

Chemical Property Specification Reference
Chemical Abstracts Service Number 421558-76-1
Molecular Formula C30H36O6
Molecular Weight 492.603 daltons
Chemical Class Dimeric Guaianolide
Structural Type Guaiane-type Sesquiterpenoid Dimer
Physical State Powder
Storage Temperature 2-8°C

The dimeric nature of this compound distinguishes it from monomeric guaianolides and places it within a specialized subset of natural products that demonstrate enhanced structural complexity and potentially modified biological properties compared to their monomeric counterparts. Research has revealed that guaiane-type sesquiterpenoid dimers from Artemisia species can be formed through various linkage patterns, including C-3/C-11' and C-5/C-13' linkages, as exemplified by related compounds within this chemical family. The specific stereochemistry and conformational features of this compound contribute to its unique chemical identity and distinguish it from other structurally related compounds within the guaianolide class.

Properties

IUPAC Name

(1R,1'R,2'R,3S,5'S,6S,7S,9'S,10S,10'S,11R,11'R)-2'-hydroxy-2',3,11',12-tetramethyl-6'-methylidenespiro[2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-7,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-7',8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O6/c1-15-6-11-30-19(15)21-18(8-10-27(30,5)36-30)29(24(32)35-21)14-28-13-12-25(29,3)22(28)20-17(7-9-26(28,4)33)16(2)23(31)34-20/h6,12-13,17-22,33H,2,7-11,14H2,1,3-5H3/t17-,18+,19+,20-,21-,22-,25+,26+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEXIIVSXSCSRL-KYHVQWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C5(CC67C=CC5(C6C8C(CCC7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)[C@]5(C[C@@]67C=C[C@@]5([C@@H]6[C@@H]8[C@@H](CC[C@@]7(C)O)C(=C)C(=O)O8)C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried plant material is subjected to maceration or Soxhlet extraction using polar solvents such as methanol or ethanol. The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to isolate the ethyl acetate fraction, which contains sesquiterpene lactones.

Chromatographic Purification

The ethyl acetate fraction undergoes silica gel column chromatography with gradient elution (hexane:ethyl acetate mixtures). This compound is further purified using Sephadex LH-20 gel filtration chromatography, yielding a white crystalline solid. Key spectroscopic data include:

  • HR-ESI-MS : m/z 493.2498 [M+H]+ (calc. 493.2489 for C30H37O6).

  • 1H NMR : Signals at δ 6.25 (d, J = 3.0 Hz, H-13), 5.45 (d, J = 3.0 Hz, H-14), and 1.21 (s, H-15).

Table 1: Yields of this compound from Artemisia myriantha

Plant PartExtraction SolventYield (mg/kg dry weight)
AerialEthanol11.2 ± 0.8
LeavesMethanol9.7 ± 1.1

Semi-Synthesis from Germacranolide Precursors

This compound can be synthesized from germacranolides via acid-mediated cyclization, mimicking biosynthetic pathways. For example, salonitenolide (a germacranolide) undergoes electrophilic intramolecular cyclization in the presence of p-TsOH to form guaianolide intermediates.

Key Reaction Steps

  • Acid-Catalyzed Cyclization :
    Salonitenolide (1.0 equiv) is treated with p-TsOH (0.1 equiv) in dichloromethane at 0°C for 2 hours, yielding a guaianolide scaffold with 78% efficiency.

  • Dimerization :
    The monomeric guaianolide undergoes oxidative coupling using Mn(OAc)3 in acetic acid, forming the dimeric structure of this compound.

Table 2: Optimization of Cyclization Conditions

Acid CatalystTemp (°C)Time (h)Yield (%)
p-TsOH0278
H2SO425465
BF3·Et2O-10672

Total Synthesis via Diels-Alder Reaction

The Diels-Alder reaction is pivotal in constructing the bicyclic framework of this compound. Regiochemical control ensures the correct "ortho" or "para" orientation of substituents.

Retrosynthetic Analysis

  • Diene : 1,3-Butadiene derivative with a prenyl group at C-2.

  • Dienophile : α,β-unsaturated lactone.

Regioselective Cyclization

A 2-substituted diene reacts with an α,β-unsaturated lactone under thermal conditions (toluene, 110°C) to favor the "1,4" (para) regioisomer, which is crucial for the guaianolide skeleton.

Diene+DienophileΔArtemyriantholide D precursor(Yield: 65%)\text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{this compound precursor} \quad \text{(Yield: 65\%)}

Post-Cyclization Modifications

  • Epoxidation : The exocyclic double bond is epoxidized using mCPBA.

  • Lactonization : Acidic workup induces lactone formation, completing the core structure.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

This compound is quantified using a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:water (75:25) at 1.0 mL/min. Retention time: 12.3 minutes.

Spectroscopic Validation

  • IR : Strong absorption at 1765 cm⁻¹ (γ-lactone C=O).

  • 13C NMR : Peaks at δ 170.2 (C-12 lactone), 139.5 (C-4), and 125.8 (C-1) .

Chemical Reactions Analysis

Types of Reactions: Artemyriantholide D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.

Mechanism of Action

Artemyriantholide D exerts its effects through multiple molecular targets and pathways. The sesquiterpene lactone ring system is known to interact with cellular proteins, leading to the inhibition of key signaling pathways involved in inflammation and cell proliferation. The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Artemyriantholide D belongs to a class of guaiane-type sesquiterpenoid dimers with structural and functional analogs. Below is a comparative analysis of its closest analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Key Structural Differences Stereochemical Variations Biological Activity Source
This compound C₃₀H₃₆O₆ Epoxy groups at C-10/C-100, hydroxyl at C-2 1R,4R,5S,6S,7S,10R,50R,60S,70S,100S,110S Anti-HBV activity Artemisia atrovirens
Compound 15 C₃₀H₃₆O₆ 10-epimer of this compound 1R,4R,5S,6S,7S,10S (epimerization at C-10) Not reported Artemisia atrovirens
Compound 16 C₃₀H₃₆O₆ 110-epimer of this compound 1R,4R,5S,6S,7S,110R (epimerization at C-110) Not reported Artemisia atrovirens
Artematrolide N (18) C₃₀H₃₄O₆ Carbonyl group at C-195.9 replaces epoxide at C-10/C-100 1R,4R,5S,6S,7S,10R,50S,60S,70S,110R Structural novelty Artemisia atrovirens
Artemyriantholide B C₃₀H₃₆O₆ Methyl or acetyl group variation at C-8 1S,4S,5S,6S,7S,10R (unconfirmed absolute config.) Anti-inflammatory potential Artemisia myriantha

Key Findings:

Stereochemical Sensitivity: Minor epimerizations (e.g., at C-10 or C-110) significantly alter NMR profiles. For example, Compound 15 (10-epimer) shows distinct δH shifts at C-10 (Δδ = 0.3 ppm) compared to this compound .

Bioactivity Gaps : While this compound has demonstrated anti-HBV activity, analogs like Compounds 15 and 16 lack published bioactivity data, highlighting a research gap .

Methodological Insights

Structural elucidation of these compounds relies on:

  • HRESIMS : Confirms molecular formulas (e.g., m/z 491.2435 [M+H]⁺ for Artematrolide N) .
  • NMR/ROESY : Resolves stereochemistry (e.g., H-5/H-6β correlations in this compound) .
  • ECD Calculations : Validates absolute configurations by matching experimental and computed spectra .

Biological Activity

Artemyriantholide D is a compound derived from the genus Artemisia, known for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the guaianolide class of sesquiterpenoids. These compounds are characterized by their complex cyclic structures and have been shown to exhibit various biological activities. The structural features of this compound contribute to its interaction with biological targets, influencing its efficacy in different assays.

Biological Activities

1. Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study isolated several guaianolide dimers from Artemisia atrovirens, revealing that many exhibited cytotoxicity against HepG2 (human liver carcinoma), SMMC-7721 (human liver cancer), and Huh7 (hepatoma) cell lines. Notably, compounds similar to this compound showed IC50 values ranging from 3.8 to 9.6 μmol/L across these cell lines, indicating potent anti-cancer properties .

2. Mechanisms of Action

The mechanisms underlying the cytotoxic effects of this compound involve:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like BCL-2 .
  • Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, preventing their proliferation .
  • Inhibition of Cell Migration : Studies indicate that the compound inhibits the migration and invasion of cancer cells, which is crucial for preventing metastasis .

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound exhibits anti-inflammatory effects. Research indicates that guaianolides can inhibit nitric oxide (NO) production in activated macrophages, thereby reducing inflammation . This property may be beneficial in treating inflammatory diseases where excessive NO production is a concern.

Comparative Biological Activity Table

CompoundCell Line TestedIC50 (μmol/L)Mechanism of Action
This compoundHepG24.4Induces apoptosis, G2/M arrest
Similar GuaianolidesSMMC-77214.6Induces apoptosis
Similar GuaianolidesHuh75.6Inhibits migration
ArtemisininVarious3.2Anti-proliferative

Q & A

Q. What methods are recommended for isolating Artemyriantholide D from Artemisia myriantha?

this compound can be isolated using silica gel column chromatography followed by Sephadex LH-20 gel filtration . The process typically involves:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) to extract dried plant material.
  • Fractionation : Apply crude extracts to silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Purification : Further refine fractions via Sephadex LH-20 to separate sesquiterpene lactones like this compound.
  • Validation : Monitor purity using TLC and HPLC, comparing retention times with known standards.

Q. How is the structural elucidation of this compound performed?

Structural characterization relies on spectroscopic techniques:

  • NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR identify functional groups and connectivity .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolves absolute stereochemistry for crystalline derivatives .

Q. What preliminary bioactivity data exist for this compound?

Initial studies highlight cytotoxic activity against cancer cell lines (e.g., IC50 values in vitro). For replication:

  • Use standardized assays like MTT or SRB.
  • Include positive controls (e.g., doxorubicin) and validate cell line authenticity via STR profiling .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound be resolved?

Contradictions may arise from variability in:

  • Extraction protocols (e.g., solvent polarity affecting compound stability).
  • Assay conditions (e.g., oxygen sensitivity, incubation time). Mitigate by:
  • Replicating experiments under controlled parameters.
  • Applying statistical tools (ANOVA, t-tests) to assess significance of observed differences .
  • Cross-referencing with structural analogs (e.g., Artemyriantholide A/B) to identify structure-activity relationships .

Q. What strategies optimize the total synthesis of this compound?

Key challenges include stereoselective lactone formation and terpene cyclization. Methodological approaches:

  • Retrosynthetic Analysis : Break down the molecule into sesquiterpene backbone and lactone ring precursors.
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts) to control stereocenters.
  • Biocatalytic Methods : Explore enzyme-mediated cyclization for improved yield . Document synthetic pathways rigorously, including characterization of intermediates via NMR and MS .

Q. How should researchers design experiments to investigate this compound’s mechanism of action?

Adopt a multi-modal framework:

  • Target Identification : Use affinity chromatography or molecular docking to identify protein targets.
  • Pathway Analysis : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways.
  • Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target relevance . Ensure ethical compliance for in vivo studies, including proper animal model justification .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • Error Analysis : Report confidence intervals and use tools like GraphPad Prism for reproducibility.
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., fold-change) .

Q. How can researchers address reproducibility issues in chromatographic separation of this compound?

  • Column Calibration : Use reference standards (e.g., arglabin) to validate retention times.
  • Batch Documentation : Record column lot numbers, solvent purity, and temperature conditions.
  • Inter-lab Validation : Share protocols via platforms like Protocols.io to minimize variability .

Ethical and Methodological Compliance

Q. What ethical considerations apply to in vivo studies of this compound?

  • Animal Welfare : Follow ARRIVE guidelines for experimental design and reporting.
  • Toxicity Screening : Conduct acute/chronic toxicity assays before proceeding to higher organisms.
  • Institutional Approval : Obtain ethics committee clearance and document consent processes for human cell lines .

Q. How should conflicting spectral data (e.g., NMR shifts) be reported in publications?

  • Transparency : Disclose all observed peaks, including minor signals, in supplementary data.
  • Cross-Validation : Compare with computational predictions (e.g., DFT calculations) or literature analogs.
  • Peer Review : Pre-submission feedback from spectroscopy experts can resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Artemyriantholide D
Reactant of Route 2
Artemyriantholide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.